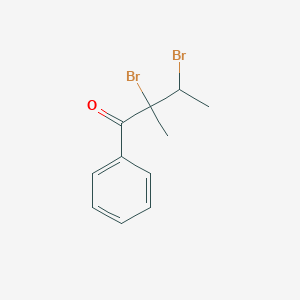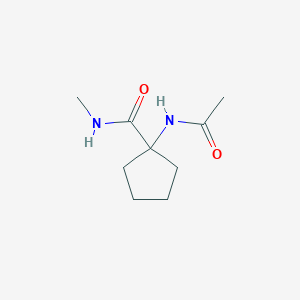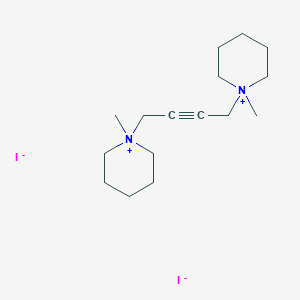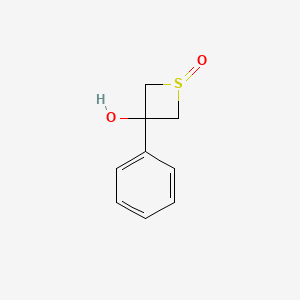![molecular formula C28H35N3O B14293773 4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline CAS No. 127139-25-7](/img/structure/B14293773.png)
4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline is a complex organic compound that features a piperazine ring, an aniline group, and a diphenylmethoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Diphenylmethoxyethyl Chloride: This involves the reaction of diphenylmethanol with thionyl chloride to produce diphenylmethoxyethyl chloride.
Formation of Piperazine Intermediate: The diphenylmethoxyethyl chloride is then reacted with piperazine to form 4-[2-(Diphenylmethoxy)ethyl]piperazine.
Alkylation Reaction: The piperazine intermediate is further reacted with 3-chloropropylamine to produce 4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)amine.
Final Step: The final step involves the reaction of the amine with aniline under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学的研究の応用
4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(1-Piperazinyl)aniline: Shares the piperazine and aniline moieties but lacks the diphenylmethoxyethyl group.
Diphenhydramine: Contains the diphenylmethoxyethyl group but differs in the rest of the structure.
Uniqueness
4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
127139-25-7 |
|---|---|
分子式 |
C28H35N3O |
分子量 |
429.6 g/mol |
IUPAC名 |
4-[3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]propyl]aniline |
InChI |
InChI=1S/C28H35N3O/c29-27-15-13-24(14-16-27)8-7-17-30-18-20-31(21-19-30)22-23-32-28(25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-6,9-16,28H,7-8,17-23,29H2 |
InChIキー |
JDSAMOMFSAJDAB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)N)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


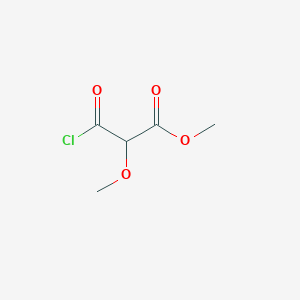
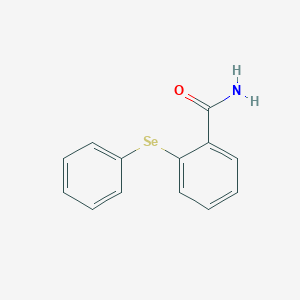
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)


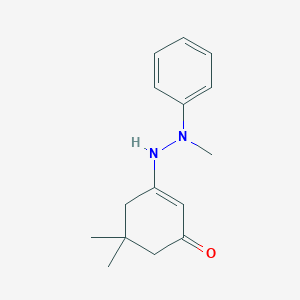
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

